molecular formula C22H21BrN2O3S B10956743 2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide

2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide

Cat. No.: B10956743
M. Wt: 473.4 g/mol
InChI Key: LOWRPKUTDDYGEV-UHFFFAOYSA-N
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Description

2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C22H21BrN2O3S. This compound is notable for its unique structure, which includes a thiophene ring, a bromophenoxy group, and an isopropyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with a suitable alkylating agent to form the 2-bromophenoxy group.

    Coupling with benzoyl chloride: The bromophenoxy intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.

    Amidation reaction: The benzoyl derivative undergoes an amidation reaction with an appropriate amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide
  • 2-({4-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide

Uniqueness

2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide is unique due to the presence of the 2-bromophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H21BrN2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

2-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-5-propan-2-ylthiophene-3-carboxamide

InChI

InChI=1S/C22H21BrN2O3S/c1-13(2)19-11-16(20(24)26)22(29-19)25-21(27)15-9-7-14(8-10-15)12-28-18-6-4-3-5-17(18)23/h3-11,13H,12H2,1-2H3,(H2,24,26)(H,25,27)

InChI Key

LOWRPKUTDDYGEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br)C(=O)N

Origin of Product

United States

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